(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine

Melting Point Diastereomer Differentiation Physicochemical Characterization

Accurate quantification of the (R,R)-diastereomer impurity in Ramipril drug substance and finished products is critical to meet pharmacopoeial impurity limits. This certified reference standard enables robust HPLC method development and validation. - Used as a system suitability standard to verify chromatographic resolution between (R,R) impurity and (S,S) API peaks. - Serves as a reference marker to confirm enantiomeric purity of the (S,S)-configured intermediate during synthesis. - Supports forced degradation studies and toxicological assessment of complex Ramipril diastereomeric impurities.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 122076-80-6
Cat. No. B017452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
CAS122076-80-6
Synonyms(αR)-α-[[(1R)-1-Carboxyethyl]amino]benzenebutanoic Acid Monoethyl Ester; 
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
InChIInChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1
InChIKeyCEIWXEQZZZHLDM-DGCLKSJQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl)-D-alanine (CAS 122076-80-6): A Critical Ramipril Impurity Reference Standard


(-)-N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl)-D-alanine (CAS 122076-80-6), also designated as Ramipril Impurity 4, is a chiral (R,R) diastereomer of N-(1-ethoxycarbonyl-3-phenylpropyl)alanine. It serves as a key intermediate in the synthesis of a diastereomer of Ramipril and is employed as a certified reference standard for impurity profiling in Ramipril pharmaceutical products. [1] [2]

Product Identity
Chiral (R,R) impurity reference standard
Ramipril Impurity 4 · CAS 122076-80-6
Analytical Workflow
HPLC impurity profiling for Ramipril
Diastereomer-specific method validation
Selection Context
ANDA method validation & QC release
Regulatory impurity threshold ≥0.2%

Why In-Class (S,S) Diastereomers Cannot Substitute for the (R,R)-Configured Ramipril Impurity 4 (CAS 122076-80-6)


The (S,S) diastereomer (CAS 82717-96-2) is a key intermediate for Moexipril and Enalaprilat synthesis, whereas the (R,R) diastereomer is a specified impurity in Ramipril. Regulatory guidelines mandate identification and quantification of individual diastereomeric impurities above 0.2% in Ramipril finished products. Substituting one for the other would compromise analytical method specificity and lead to non-compliance with pharmacopoeial impurity limits. [1] [2]

Stereochemistry
(R,R) diastereomer — Ramipril impurity
(S,S) diastereomer — Moexipril/Enalaprilat intermediate
Melting Point
Reported 132–134 °C
Reported 150–152 °C
Optical Rotation
Levorotatory (−)
Dextrorotatory (+), [α]D +28°
Stereochemical mismatch may compromise analytical method specificity. Regulatory guidelines require individual diastereomeric impurity quantification; (S,S) intermediate cannot substitute for (R,R) impurity reference standard in Ramipril ANDA submissions.

Quantitative Differentiation Evidence for (-)-N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl)-D-alanine (Ramipril Impurity 4)


Melting Point Depression of 16–20 °C Differentiates (R,R) Ramipril Impurity 4 from (S,S) Diastereomer

The melting point of (-)-N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl)-D-alanine is reported as 132–134 °C , while the (S,S) diastereomer N-[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine (CAS 82717-96-2) melts at 150–152 °C [1]. This represents a consistent depression of approximately 16–20 °C.

Melting Point Depression
Cross-study comparable
Δ ≈ 16–20 °C lower for (R,R) isomer
Supports diastereomer identity screening
Literature values; standard capillary method context
Melting Point Diastereomer Differentiation Physicochemical Characterization

Opposite Optical Rotation Sign Confirms Stereochemical Identity of Ramipril Impurity 4

The target compound is designated as (-)-N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl)-D-alanine, indicating levorotatory optical activity. In contrast, the (S,S) diastereomer is named N-[(S)-(+)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and has a reported specific rotation of [α]D = +28° (c=1, CH3OH) [1]. The opposite sign of rotation provides an orthogonal stereochemical fingerprint.

Optical Rotation Sign
Supporting evidence
(−) levorotatory vs (+) dextrorotatory
Stereochemical-control context
Target specific rotation not reported; comparator [α]D +28°
Optical Rotation Chiral Purity Stereochemical Fingerprint

Ramipril Impurity 4 Supplied with Full Regulatory Characterization Data for ANDA Method Validation

Suppliers provide (-)-N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl)-D-alanine with detailed characterization data compliant with regulatory guidelines (USP/EP). The product is suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Typical purity specification is ≥98% [2].

Purity Specification
Source review
≥98% purity; regulatory-compliant CoA
Specification review for ANDA method validation
Supplier specification; traceability to USP/EP available
Reference Standard ANDA Method Validation

Ramipril Impurity 4 Specific to Ramipril Analysis, Whereas (S,S) Diastereomer is Dedicated to Moexipril/Enalaprilat Synthesis

The (R,R) diastereomer is specifically utilized as a reference standard for impurity testing in Ramipril drug substances and finished products, while the (S,S) diastereomer is employed as a synthetic intermediate for Moexipril and Enalaprilat [1] [2]. This application specificity ensures that procurement of the correct diastereomer is critical for regulatory compliance in the respective drug program.

Application Specificity
Class-level inference
Ramipril impurity reference standard vs Moexipril/Enalaprilat intermediate
Categorical differentiation for procurement review
Data to verify; derived from literature and supplier documentation
Application Specificity Impurity Profiling ACE Inhibitor

High-Value Application Scenarios for (-)-N-[1-(R)-Ethoxycarbonyl-3-phenylpropyl)-D-alanine (Ramipril Impurity 4)


Reference Standard for ANDA Analytical Method Validation of Ramipril

Procure this compound as a certified reference standard to develop and validate HPLC methods for the quantification of diastereomeric impurities in Ramipril drug substance and finished dosage forms, ensuring compliance with USP/EP impurity thresholds. [1]

System Suitability Testing in Ramipril QC Laboratories

Use the compound as a system suitability standard to verify chromatographic resolution between the (R,R) impurity and the (S,S) active pharmaceutical ingredient peak, leveraging the known relative retention time difference. [2]

Chiral Purity Verification of Ramipril Synthetic Intermediates

Employ the compound as a reference marker to confirm the absence of the undesired (R,R) diastereomer in the (S,S)-configured intermediate during Ramipril synthesis, ensuring enantiomeric purity of the final API. [3]

Synthesis of Diastereomeric Impurities for Toxicity and Stability Studies

Utilize the compound as a starting material or reference for the synthesis of more complex Ramipril diastereomeric impurities (e.g., Impurity L) needed for forced degradation studies and toxicological assessment. [4]

Application
Selection Property
Validation Focus
ANDA method validation for Ramipril
Certified chiral impurity reference standard
Diastereomer-specific HPLC resolution review
System suitability testing in QC
Known relative retention time difference
Chromatographic resolution verification
Chiral purity verification of intermediates
Stereochemical-control context
Enantiomeric impurity threshold review
Forced degradation & impurity synthesis
Diastereomer reference for impurity L synthesis
Stability-study endpoint review
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